

An In-Depth Technical Guide to N-Nitrosoglyphosate Sodium

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: *B3329239*

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This technical guide provides a comprehensive overview of the core chemical properties, toxicological profile, and analytical methodologies for **N-Nitrosoglyphosate sodium**. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Core Chemical Properties

N-Nitrosoglyphosate sodium is recognized as a nitrosamine degradation product and a synthetic impurity of the herbicide glyphosate.^{[1][2][3]} Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
Molecular Weight	220.05 g/mol	[1][4]
Molecular Formula	C3H6N2NaO6P	[1][4]
CAS Number	56516-71-3	[2][5]
IUPAC Name	sodium; [carboxymethyl(nitroso)amino] methyl-hydroxyphosphinate	[4]
Synonyms	Glyphosate-N-nitroso sodium, N-Nitroso-N- (phosphonoMethyl)glycine sodium	[1][4]
Parent Compound	N-Nitrosoglyphosate (CAS: 56516-72-4)	[4][6]

Toxicological Profile

N-Nitrosoglyphosate (NNG) is a controlled impurity of significant toxicological concern due to its classification as a nitrosamine.[7] Nitrosamines as a class are known for their carcinogenic properties.[7][8] Consequently, regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have established maximum acceptable levels for NNG in technical glyphosate products, typically around 1 mg/kg.[7][8]

Analytical Methodology: Determination in Technical Glyphosate

The standard method for quantifying N-Nitrosoglyphosate in technical glyphosate samples involves High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization reaction and UV-Visible detection.[7][9][10]

1. Sample and Standard Preparation:

- **Stock Solution:** A 1000 ppm NNG stock solution is prepared by accurately weighing 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and diluting with deionized water.[9]

- Working Solution: A 5.000 ppm working solution is made by diluting the stock solution. This solution should be prepared fresh weekly.[\[9\]](#)
- Calibration Standards: Standards ranging from 10 – 200 ppb NNG are prepared by appropriate dilutions of the working solution.[\[9\]](#)
- Sample Preparation: A known weight (e.g., 0.4000 g) of the glyphosate sample is weighed into a clean sample bottle. A solution of 2.5 N NaOH and 0.3% hydrogen peroxide is added to help prevent the further formation of NNG, followed by dilution with deionized water.[\[9\]](#) All glassware must be rinsed with a sulfamic acid solution to remove any residual nitrite ions that could interfere with the analysis.[\[9\]](#)

2. Chromatographic Separation:

- An HPLC system equipped with a strong anion exchange (SAX) column is used to separate the NNG from the glyphosate matrix and other compounds.[\[9\]](#)
- Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., ammonium phosphate monobasic) with an organic modifier like methanol, adjusted to an acidic pH (e.g., 2.1).[\[9\]](#)

3. Post-Column Derivatization:

- The effluent from the HPLC column is directed into a post-column reactor.[\[9\]](#)
- In the reactor, the NNG first reacts with hydrobromic acid (HBr) to form a nitrosyl cation.[\[9\]](#)
- This cation then reacts with a colorimetric reagent containing N-(1-Naphthyl)ethylenediamine and sulfanilamide.[\[9\]](#)[\[10\]](#) This reaction forms a stable and intensely colored purple azo dye.[\[9\]](#)

4. Detection:

- The resulting azo dye is detected by a UV-Visible spectrophotometer at a wavelength of 550 nm.[\[9\]](#) The absorbance is proportional to the concentration of NNG in the sample.

5. Quantification:

- The concentration of NNG in the sample is determined by comparing its peak area to a calibration curve generated from the analytical standards.[7]

The following diagram illustrates the key stages of the analytical method for N-Nitrosoglyphosate determination.



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Caption: Workflow for N-Nitrosoglyphosate analysis via HPLC.

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